molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No.: B1206853
CAS No.: 504-75-6
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Description

Imidazoline is a class of heterocyclic compounds formally derived from imidazoles by the reduction of one of the two double bonds. There are three known isomers: 2-imidazoline, 3-imidazoline, and 4-imidazoline. The 2- and 3-imidazolines contain an imine center, whereas the 4-imidazolines contain an alkene group . Imidazolines are notable for their presence in several drugs and their utility in various industrial applications.

Mechanism of Action

Mode of Action

Imidazoline interacts with its targets, the this compound receptors, to exert its effects. For instance, the interaction of this compound with the I1 receptor contributes to the control of blood pressure . Rilmenidine, an antihypertensive agent with selectivity for I1 this compound receptors, acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with the I1 receptor leads to a reduction in systemic sympathetic tone . This reduction in sympathetic activity is mainly responsible for its antihypertensive effect . Activation of I1 receptors also causes choline phospholipid hydrolysis, leading to the generation of diacylglyceride, which in turn triggers the generation of second messengers including arachidonic acid and eicosanoids .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, depending on the specific receptor it interacts with. For instance, the interaction of this compound with the I1 receptor leads to a reduction in systemic sympathetic tone, which results in a decrease in blood pressure . Furthermore, this compound derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the properties of the this compound core are hydrophilic and basic in nature, which exists in protonated form at physiological pH. This phenomenon hinders its efficiency to pass through the blood–brain barrier

Biochemical Analysis

Biochemical Properties

Imidazoline plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves this compound binding sites, which are specific receptors found in various tissues. These binding sites are known to interact with enzymes such as monoamine oxidase and proteins like this compound receptor proteins. The nature of these interactions often involves the modulation of enzyme activity and receptor signaling pathways, leading to various physiological effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the insulin signaling pathway, leading to improved glucose uptake in cells. Additionally, this compound can alter gene expression by interacting with transcription factors, resulting in changes in protein synthesis and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors, such as this compound binding sites, which then modulate the activity of enzymes like monoamine oxidase. This interaction can lead to the inhibition of enzyme activity, resulting in altered levels of neurotransmitters and other signaling molecules. Furthermore, this compound can influence gene expression by binding to transcription factors, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as improved glucose metabolism and reduced blood pressure. At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in glucose metabolism, leading to changes in glucose uptake and utilization. Additionally, this compound can affect the levels of metabolites such as neurotransmitters, thereby modulating neuronal signaling and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can interact with its target receptors and enzymes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific effects on cellular processes .

Chemical Reactions Analysis

Types of Reactions: Imidazolines undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the atmospheric oxidation of imidazoline initiated by hydroxyl radicals can proceed via OH-addition and H-abstraction pathways .

Common Reagents and Conditions: Common reagents used in this compound reactions include nitriles, diamines, and copper salts for synthesis, as well as hydroxyl radicals for oxidation reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolines .

Scientific Research Applications

Imidazolines have a wide range of scientific research applications across various fields:

Chemistry: Imidazolines are used as organocatalysts in the synthesis of a wide range of organic molecules. They are also employed as ligands in metal complexation reactions .

Biology: In biological research, imidazolines are studied for their potential therapeutic efficacy in treating disorders such as hypertension, hyperglycemia, Parkinson’s disease, and Alzheimer’s disease .

Medicine: Imidazoline-containing drugs have expanded dramatically since the discovery of the this compound binding site in 1984. These drugs are used to treat a variety of conditions, including anthelmintic, antifungal, and anticancer therapies .

Industry: Imidazolines are widely used in industrial applications as surfactants, emulsifiers, and corrosion inhibitors. They are also employed in the textile industry as fabric softeners and antistatic agents .

Comparison with Similar Compounds

Uniqueness: Imidazolines are unique in their ability to form stable complexes with metals and their utility as organocatalysts. Their specific binding to imidazoline receptors also distinguishes them from other heterocyclic compounds .

Properties

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-75-6, 28299-33-4
Record name 2-Imidazoline
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URL https://commonchemistry.cas.org/detail?cas_rn=504-75-6
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Record name 2-Imidazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 4,5-dihydro-1H-imidazole
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Record name 2-IMIDAZOLINE
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.
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Synthesis routes and methods II

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
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triazolium
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Synthesis routes and methods III

Procedure details

Suitable hardeners (C) for powder resins of the invention also include all those compounds known for this purpose, in particular anhydride hardeners such as, for example: phthalic anhydride, tetrahydrophthalic anhydride, 4-methyltetrahydrophthalic anhydride, hexahydrophthalic anhydride, 4-methylhexahydrophthalic anhydride, nadicmethyl anhydride (trivial name for isomers of methylendomethylenetetrahydrophthalic anhydride), chlorendic(HET) anhydride (3,4,5,6,7,7-hexachloro-3,6-endomethylenetetrahydrophthalic anhydride), pyromellitic dianhydride, benzophenonetetracarboxylic dianhydride, trimellitic anhydride, hardeners corresponding to the component (B) from DE 2 556 182 (which is herein incorporated by reference), dodecenylsuccinic anhydride, isooctenylsuccinic anhydride, etc., dicyandiamide which is produced, for example, under the trade name Dyhard® from SKW Trosberg, phenolic hardeners such as, for example, see Dow® hardeners D.E.H. 80, D.E.H. 82, D.E.H. 84, carboxylic acid salts of imidazole or imidazoline compounds, fusible, soluble adducts which are obtained by reaction of an epoxide compound with imidazole or imidazoline compounds or their carboxylic acid salts.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazoline
Reactant of Route 2
Imidazoline
Reactant of Route 3
Imidazoline
Reactant of Route 4
Imidazoline
Reactant of Route 5
Imidazoline
Reactant of Route 6
Imidazoline
Customer
Q & A

Q1: What are imidazoline binding sites (IGRS)?

A: this compound/guanidinium receptive sites (IGRS) are membrane proteins that exhibit high affinity for compounds with this compound or guanidinium moieties. [] Their precise role in cellular responses remains an active area of research.

Q2: What is the role of I1-imidazoline receptors in the central nervous system?

A: I1-imidazoline receptors in the brainstem, specifically the rostral ventrolateral medulla, are implicated in mediating the antihypertensive effects of certain this compound compounds. []

Q3: Can imidazolines influence neurotransmitter gene expression?

A: Research suggests that this compound receptors may be linked to neurotransmitter gene expression. Clonidine, for instance, has been shown to stimulate the expression of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine synthesis, in rat adrenal glands and bovine chromaffin cells. []

Q4: What is the role of I2-imidazoline receptors in astrocytes?

A: I2-imidazoline receptors are expressed in astrocytes, a type of glial cell in the brain. [] Activation of these receptors by ligands like idazoxan has been shown to increase the levels of mRNA for glial fibrillary acidic protein (GFAP), a protein involved in astrocyte structure and function.

Q5: Do imidazolines affect cellular proliferation?

A: Studies on human coronary artery vascular smooth muscle cells show that stimulating this compound receptors with ligands like idazoxan or agmatine can inhibit serum-stimulated proliferation. [] This antiproliferative effect appears to involve interference with intracellular signaling cascades related to cell growth.

Q6: Can imidazolines induce autophagy?

A: Research indicates that some imidazolines, like idazoxan, can induce autophagy in RAW264.7 cells, a murine macrophage-like cell line. [] This process is characterized by increased levels of LC3-II, an autophagosomal marker, and an increased number of autophagosomes.

Q7: What is the basic chemical structure of imidazolines?

A: Imidazolines are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The position and nature of substituents on this ring significantly influence their pharmacological properties. [, ]

Q8: Can the carbon bridge in imidazolines be modified?

A: Modifying the carbon bridge separating the this compound ring from other functional groups can significantly impact its interaction with α-adrenergic receptors. [] Extending the bridge to two carbons or replacing it with a nitrogen atom generally reduces affinity and efficacy.

Q9: Can imidazolines be used as corrosion inhibitors?

A: Yes, certain this compound derivatives exhibit excellent corrosion inhibition properties, particularly in acidic environments. [, , ] Their effectiveness is often attributed to their ability to form a protective layer on metal surfaces, preventing corrosive agents from reaching the metal.

Q10: How is computational chemistry used in this compound research?

A: Computational techniques like quantum chemical calculations and molecular dynamics simulations provide insights into the relationship between the structure of imidazolines and their inhibitory properties. [, ] These methods help to identify active sites and predict the effectiveness of new inhibitor candidates.

Q11: Can quantitative structure-activity relationship (QSAR) models be built for imidazolines?

A: QSAR models have been successfully developed for this compound derivatives using descriptors obtained from quantum chemical calculations and experimental data. [] These models correlate structural features with inhibition efficiency, facilitating the design of novel corrosion inhibitors.

Q12: How does the length of the hydrocarbon chain in this compound derivatives affect their properties?

A: The length of the hydrocarbon chain in this compound molecules influences their hydrophobicity and, consequently, their performance as corrosion inhibitors. [] Longer chains generally lead to increased hydrophobicity and improved inhibition efficiency.

Q13: What is the significance of the substituents on the this compound ring?

A: Substituents on the this compound ring can significantly influence the compound's affinity and selectivity for different receptor subtypes. [, ] Careful selection of these substituents is crucial for optimizing desired pharmacological effects.

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